molecular formula C12H17N5 B315122 N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE

N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B315122
M. Wt: 231.3 g/mol
InChI Key: SXCUKNRQUSSANW-UHFFFAOYSA-N
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Description

N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with the molecular formula C12H17N5 and a molar mass of 231.29688 g/mol . This compound is characterized by the presence of a benzyl group, a butyl group, and a tetraazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of benzylamine with 1-butyl-1H-tetraazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(1-ethyl-1H-tetraazol-5-yl)amine
  • N-benzyl-N-(1-propyl-1H-tetraazol-5-yl)amine
  • N-benzyl-N-(1-pentyl-1H-tetraazol-5-yl)amine

Uniqueness

N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of benzyl, butyl, and tetraazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.3 g/mol

IUPAC Name

N-benzyl-1-butyltetrazol-5-amine

InChI

InChI=1S/C12H17N5/c1-2-3-9-17-12(14-15-16-17)13-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14,16)

InChI Key

SXCUKNRQUSSANW-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC=CC=C2

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CC=CC=C2

Origin of Product

United States

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